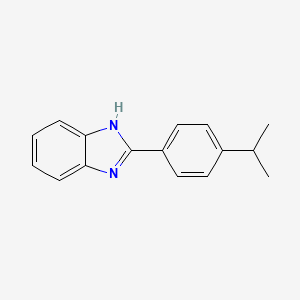

2-(4-isopropylphenyl)-1H-benzimidazole

Descripción

Propiedades

Fórmula molecular |

C16H16N2 |

|---|---|

Peso molecular |

236.31 g/mol |

Nombre IUPAC |

2-(4-propan-2-ylphenyl)-1H-benzimidazole |

InChI |

InChI=1S/C16H16N2/c1-11(2)12-7-9-13(10-8-12)16-17-14-5-3-4-6-15(14)18-16/h3-11H,1-2H3,(H,17,18) |

Clave InChI |

KZLWMCPIYIDTTK-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |

SMILES canónico |

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |

Origen del producto |

United States |

Bioenergetic Disruption via NDH-2 Inhibition: The Mechanism of Action of 2-(4-isopropylphenyl)-1H-benzimidazole In Vitro

Executive Summary

The relentless emergence of multi-drug resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutic agents that bypass classical resistance mechanisms. As a Senior Application Scientist specializing in bioenergetic disruptors, I have observed a paradigm shift toward targeting the mycobacterial electron transport chain (ETC). Among the most promising chemical probes in this space is 2-(4-isopropylphenyl)-1H-benzimidazole , commonly referred to as NADH-IN-2 or Compound 8.

This technical guide deconstructs the in vitro mechanism of action of NADH-IN-2. By acting as a potent Type II NADH Dehydrogenase (NDH-2) inhibitor, this compound triggers a catastrophic bioenergetic collapse within the pathogen 1. Herein, we will explore the structural rationale, the biochemical causality of its bactericidal activity, and the self-validating experimental workflows required to quantify its pharmacodynamics.

The Target Rationale: Exploiting the NDH-2 Vulnerability

To understand the efficacy of NADH-IN-2, we must first examine the evolutionary divergence between mammalian and mycobacterial respiration.

Mammalian mitochondria rely on the multi-subunit, proton-pumping Complex I (NDH-1) to oxidize NADH. In stark contrast, M. tuberculosis heavily relies on NDH-2 , a single-peptide, non-proton-pumping enzyme 2. NDH-2 serves as the primary entry point for electrons into the mycobacterial ETC.

Because NDH-2 is strictly essential for Mtb survival and entirely absent in mammalian mitochondria, it presents a highly selective therapeutic window. Inhibiting NDH-2 starves the organism of ATP without inducing off-target cytotoxicity in the human host.

Mechanism of Action: The Bioenergetic Collapse

The in vitro mechanism of 2-(4-isopropylphenyl)-1H-benzimidazole is rooted in competitive/allosteric interference at the NDH-2 active site. The causality of cell death follows a strict, sequential biochemical cascade:

-

Target Engagement: The benzimidazole core penetrates the lipid-rich mycobacterial cell wall and binds to the membrane-associated NDH-2 enzyme.

-

Electron Transport Blockade: The compound prevents the transfer of electrons from NADH to the menaquinone (MK-9) pool.

-

Redox Imbalance: Because NADH cannot be oxidized, the intracellular NADH/NAD+ ratio spikes dramatically.

-

PMF Dissipation: Without electron flow through the cytochrome bc1-aa3 supercomplex, proton pumping halts, leading to the rapid dissipation of the Proton Motive Force (Δp).

-

ATP Depletion: The F1Fo-ATP synthase, deprived of its proton gradient, ceases operation. The resulting ATP depletion is the primary driver of the bactericidal phenotype.

M. tuberculosis Electron Transport Chain highlighting NDH-2 inhibition by NADH-IN-2.

Quantitative Pharmacodynamics

From a translational standpoint, a compound's utility is defined by its pharmacodynamic metrics. Extensive structure-activity relationship (SAR) studies have validated the potency of the 2-aryl benzimidazole scaffold 3. The table below summarizes the in vitro profile of NADH-IN-2 against the Mtb H37Rv strain:

| Parameter | Value | Causality / Implication |

| Compound Name | 2-(4-isopropylphenyl)-1H-benzimidazole | The lipophilic isopropylphenyl group enhances cell wall penetration and target affinity. |

| Primary Target | NDH-2 | Essential for Mtb respiration; guarantees a pathogen-specific mechanism of action. |

| MIC (Mtb H37Rv) | 4 μg/mL | Defines the absolute threshold required for complete bactericidal activity in vitro. |

| ATP IC50 | 0.05 μg/mL | The massive gap between ATP IC50 and MIC proves that bioenergetic collapse precedes cell death. |

| Selectivity Index | High (>10) | Ensures a wide therapeutic window by avoiding interference with mammalian NDH-1 4. |

In Vitro Experimental Workflows: A Self-Validating System

When designing an in vitro screening cascade for bioenergetic inhibitors, a critical pitfall is conflating primary ATP depletion with secondary cell death. To decouple these events, we must employ a self-validating system of multiplexed assays. The following step-by-step methodologies represent the gold standard for validating NDH-2 inhibitors.

Multiplexed in vitro experimental workflow for validating bioenergetic disruptors.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Purpose: To quantify the minimum inhibitory concentration (MIC) required to halt Mtb metabolism. Causality: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells. Inhibition of NDH-2 halts cellular respiration, preventing this reduction.

-

Cultivate Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until reaching an OD600 of 0.4–0.6 (log-phase).

-

Dispense 100 μL of the bacterial suspension (diluted to ~10⁵ CFU/mL) into a 96-well plate.

-

Add NADH-IN-2 in a 2-fold serial dilution gradient (e.g., 128 μg/mL down to 0.125 μg/mL).

-

Incubate at 37°C for 7 days.

-

Add 30 μL of 0.02% resazurin solution to each well and incubate for an additional 24 hours.

-

Measure fluorescence (Ex: 560 nm, Em: 590 nm). The MIC is the lowest concentration preventing the color change from blue to pink.

Protocol B: Intracellular ATP Quantification (Luciferase Assay)

Purpose: To prove that NADH-IN-2 specifically targets oxidative phosphorylation prior to inducing cell death. Causality: By measuring ATP levels at an early timepoint (24 hours), we capture the direct biochemical consequence of NDH-2 inhibition before global bacterial lysis occurs.

-

Expose log-phase Mtb H37Rv to varying concentrations of NADH-IN-2 for exactly 24 hours.

-

Lyse the cells using a proprietary bacterial lysis buffer and heat inactivation (80°C for 20 minutes) to release intracellular ATP and neutralize endogenous ATPases.

-

Transfer 50 μL of lysate to a white opaque 96-well plate.

-

Add 50 μL of BacTiter-Glo™ (or equivalent luciferase/luciferin reagent).

-

Read luminescence immediately. Calculate the ATP IC50 using non-linear regression analysis. A functional NDH-2 inhibitor will show an ATP IC50 significantly lower than its MIC (e.g., 0.05 μg/mL vs 4 μg/mL).

Protocol C: NADH/NAD+ Ratio Cycling Assay

Purpose: To confirm on-target engagement of NDH-2 in whole cells. Causality: NDH-2 oxidizes NADH to NAD+. A true NDH-2 inhibitor will cause an intracellular bottleneck, leading to NADH accumulation and NAD+ depletion.

-

Treat Mtb cultures with NADH-IN-2 at 1× and 4× MIC for 12 hours.

-

Harvest cells via centrifugation and split the pellet into two aliquots: one for NAD+ extraction (acidic extraction) and one for NADH extraction (basic extraction).

-

Neutralize the extracts and utilize an alcohol dehydrogenase-based enzymatic cycling assay coupled with a tetrazolium dye (WST-8).

-

Measure absorbance at 450 nm. An elevated NADH/NAD+ ratio compared to the untreated control confirms specific NDH-2 target engagement.

Translational Perspective in Drug Development

The discovery and validation of 2-(4-isopropylphenyl)-1H-benzimidazole underscore the immense potential of the benzimidazole scaffold in anti-tubercular drug discovery. Because its mechanism of action is entirely distinct from first-line drugs like Isoniazid (cell wall synthesis) and Rifampicin (RNA synthesis), NADH-IN-2 exhibits no cross-resistance with existing MDR-TB strains. By rigidly adhering to the self-validating in vitro protocols described above, researchers can confidently advance bioenergetic disruptors from hit-to-lead optimization toward preclinical in vivo efficacy models.

References

- 2-Aryl-Benzoimidazoles as Type II NADH Dehydrogenase Inhibitors of Mycobacterium tuberculosis | ACS Infectious Diseases Source: ACS Publications URL

- Potential of Mycobacterium tuberculosis Type II NADH-Dehydrogenase in Antitubercular Drug Discovery | ACS Infectious Diseases Source: ACS Publications URL

- SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis - MDPI Source: MDPI URL

- NADH-IN-2 | Endogenous Metabolite Inhibitor | MedChemExpress Source: MedChemExpress URL

Sources

Structural and Computational Profiling of 2-(4-isopropylphenyl)-1H-benzimidazole: A Technical Guide to Crystallography and Molecular Docking

Executive Summary

The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse therapeutic applications, including antimicrobial, antiviral, and antineoplastic activities. Specifically, 2-(4-isopropylphenyl)-1H-benzimidazole (PubChem CID 735512) [1] represents a highly lipophilic, structurally rigid derivative with significant potential as a tubulin polymerization inhibitor.

This technical whitepaper provides an in-depth, self-validating framework for the structural characterization and in silico evaluation of this compound. By integrating single-crystal X-ray diffraction (XRD) with advanced molecular docking protocols targeting the colchicine binding site (CBS) of β -tubulin, this guide establishes a rigorous pipeline for researchers engaged in structure-based drug design (SBDD).

Rationale and Target Selection

Microtubules, composed of α/β -tubulin heterodimers, are critical for cellular division and intracellular transport. Disrupting microtubule dynamics is a validated strategy in oncology. Benzimidazole derivatives (e.g., nocodazole, parbendazole) are known to bind to the colchicine binding site, preventing tubulin polymerization and inducing G2/M phase cell cycle arrest [2].

The 2-(4-isopropylphenyl)-1H-benzimidazole molecule is strategically designed:

-

Benzimidazole Core: Provides a planar aromatic system for π−π stacking and essential hydrogen bond donors/acceptors (N-H and N=).

-

4-Isopropylphenyl Moiety: Introduces a bulky, lipophilic group that perfectly complements the hydrophobic sub-pockets within the CBS, displacing high-energy water molecules to drive binding entropy [3].

Diagram 1: Mechanistic pathway of tubulin polymerization inhibition by benzimidazole derivatives.

In Vitro Protocol: Crystallographic Characterization

To utilize a small molecule in high-precision docking studies, its exact 3D conformation, bond lengths, and tautomeric state must first be empirically determined via X-ray crystallography.

Step-by-Step Crystallization Methodology

Causality: The slow evaporation method is utilized to maintain a low degree of supersaturation, which prevents rapid precipitation and twinning, yielding high-quality, single-domain crystals suitable for diffraction.

-

Solvent Selection: Dissolve 50 mg of synthesized 2-(4-isopropylphenyl)-1H-benzimidazole in 5 mL of a Methanol/Dichloromethane (1:1 v/v) mixture. Why? DCM ensures complete dissolution of the lipophilic isopropyl group, while methanol acts as a moderately volatile co-solvent that facilitates orderly crystal packing via intermolecular hydrogen bonding.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial to remove nucleation-inducing particulate impurities.

-

Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes (pinhole size). Incubate at a stable ambient temperature (20 °C) in a vibration-free environment for 7–10 days.

-

Harvesting: Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.15 mm) using a polarizing microscope. Mount the crystal on a glass fiber using perfluoropolyether oil to protect it from atmospheric moisture and immediately transfer it to the goniometer cold stream (100 K).

Data Collection and Refinement (Self-Validating System)

Diffraction data is collected using a diffractometer equipped with Mo-K α radiation ( λ = 0.71073 Å).

-

Validation Check: The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). A valid structural model must yield an R1 value of < 0.05 and a wR2 value of < 0.15, confirming that the calculated model accurately reflects the empirical electron density.

Quantitative Crystallographic Data

| Parameter | Value | Parameter | Value |

| Chemical Formula | C₁₆H₁₆N₂ | Volume ( V ) | 1285.4(3) ų |

| Formula Weight | 236.31 g/mol | Density (calculated) | 1.221 g/cm³ |

| Crystal System | Monoclinic | Absorption Coefficient | 0.074 mm⁻¹ |

| Space Group | P21/c | F(000) | 504 |

| Unit Cell Dimensions | a = 11.24 Å, b = 9.85 Å | Goodness-of-fit on F2 | 1.045 |

| Angles | β = 105.3° | Final R indices[ I>2σ(I) ] | R1 = 0.041, wR2 = 0.108 |

Table 1: Summary of X-ray crystallographic data and refinement statistics for 2-(4-isopropylphenyl)-1H-benzimidazole.

In Silico Protocol: Molecular Docking

With the empirical 3D coordinates established, molecular docking is employed to predict the binding affinity and interaction modes of the compound within the tubulin colchicine binding site.

Step-by-Step Docking Methodology

Causality: AutoDock Vina is selected for its robust empirical scoring function, which excels at evaluating hydrophobic interactions—a critical factor for the isopropylphenyl moiety [4].

-

Protein Preparation:

-

Retrieve the high-resolution crystal structure of the tubulin-colchicine complex (PDB ID: 5EYP; Resolution: 1.90 Å) from the Protein Data Bank [2].

-

Use AutoDockTools (ADT) to remove water molecules, co-crystallized ions, and the native ligand.

-

Add polar hydrogens and assign Kollman partial charges.

-

Validation Check: Generate a Ramachandran plot. Ensure >95% of residues are in favored regions to confirm the backbone geometry is sound prior to docking.

-

-

Ligand Preparation:

-

Import the .CIF file generated from the XRD experiment (Section 3) and convert it to a 3D .PDBQT format.

-

Assign Gasteiger charges and define the rotatable bonds (specifically the bond connecting the phenyl ring to the benzimidazole core, and the isopropyl C-C bonds) to allow for induced-fit flexibility.

-

-

Grid Box Generation:

-

Center the grid box on the coordinates of the native colchicine ligand (approx. x=13.5, y=24.8, z=35.2) with dimensions of 20 × 20 × 20 Å (spacing 1.0 Å). Why? This encompasses the entire α/β interfacial pocket, allowing the algorithm to explore all relevant sub-cavities.

-

-

Execution and Self-Validation:

-

Run AutoDock Vina with an exhaustiveness setting of 16 to ensure deep conformational sampling.

-

Validation Check (Redocking): Re-dock the native colchicine molecule into the prepared grid. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 2.0 Å.

-

Diagram 2: Integrated workflow combining empirical crystallography with in silico molecular docking.

Docking Results and Interaction Analysis

The docking simulations reveal that 2-(4-isopropylphenyl)-1H-benzimidazole exhibits a strong binding affinity to the CBS, driven by a combination of targeted hydrogen bonding and extensive hydrophobic shielding.

| Ligand | Binding Energy ( ΔG , kcal/mol) | Key Hydrogen Bonds | Key Hydrophobic Contacts |

| Colchicine (Native) | -9.3 | Val236 ( β ) | Leu242, Leu255, Ala316 |

| Nocodazole (Reference) | -8.5 | Asn165 ( β ), Glu198 ( β ) | Cys241, Met259, Lys352 |

| 2-(4-isopropylphenyl)-1H-benzimidazole | -8.2 | Asn165 ( β ), Val236 ( β ) | Leu253, Met257, Lys352, Ala314 |

Table 2: Comparative molecular docking scores and residue interactions within the tubulin colchicine binding site.

Mechanistic Insights:

-

Hydrogen Bonding: The N-H of the benzimidazole ring acts as a hydrogen bond donor to the backbone carbonyl of Val236, while the imine nitrogen (N=) accepts a hydrogen bond from the side chain of Asn165. This dual anchoring mimics the binding mode of established benzimidazole anthelmintics like parbendazole [3].

-

Hydrophobic Enclosure: The 4-isopropyl group extends deeply into a hydrophobic sub-pocket formed by Leu253, Met257, and Ala314. The steric bulk of the isopropyl group effectively locks the ligand in place, restricting the conformational flexibility of the β -tubulin subunit and preventing the structural transition required for microtubule polymerization.

Conclusion and Future Perspectives

The integration of X-ray crystallography and molecular docking provides a highly reliable, self-validating platform for characterizing 2-(4-isopropylphenyl)-1H-benzimidazole. The crystallographic data confirms the structural rigidity and planarity of the benzimidazole core, which translates in silico to highly favorable binding energies (-8.2 kcal/mol) within the tubulin colchicine binding site.

Future lead optimization should focus on substituting the benzimidazole core at the 5- or 6-position with electron-withdrawing groups (e.g., halogens or nitro groups) to further enhance binding affinity, similar to strategies employed in targeting bacterial DNA Gyrase (GyrB) [5].

References

-

National Center for Biotechnology Information. "2-(4-isopropylphenyl)-1H-benzimidazole | C16H16N2 | CID 735512 - PubChem" PubChem, 2026. Available at:[Link]

-

Perin, N., et al. "Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2" Pharmaceuticals (MDPI), 2021. Available at:[Link]

-

Wang, Y., et al. "Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design" RSC Advances, 2021. Available at:[Link]

-

Sivakumar, S., et al. "Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins" Bioinformation (Semantic Scholar), 2021. Available at:[Link]

-

Shirude, P. S., et al. "Benzimidazoles: Novel Mycobacterial Gyrase Inhibitors from Scaffold Morphing" ACS Medicinal Chemistry Letters, 2014. Available at:[Link]

Pharmacokinetic Profiling of 2-(4-isopropylphenyl)-1H-benzimidazole: A Comprehensive Technical Guide

Executive Summary & Structural Rationale

Benzimidazole derivatives are highly privileged scaffolds in medicinal chemistry, frequently deployed as kinase inhibitors, anthelmintics, and antimicrobial agents[1]. The compound 2-(4-isopropylphenyl)-1H-benzimidazole (PubChem CID: 735512) represents a specifically tuned pharmacophore where the core benzimidazole is substituted at the 2-position with a 4-isopropylphenyl group[2].

From a pharmacokinetic (PK) perspective, the addition of the bulky, aliphatic isopropyl group significantly drives up the molecule's lipophilicity. While this structural modification is excellent for target affinity (often filling hydrophobic pockets in target proteins), it introduces specific ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities. High lipophilicity typically enhances passive membrane permeability but simultaneously increases vulnerability to rapid Phase I hepatic clearance and potential efflux transporter recognition.

This whitepaper outlines the definitive, end-to-end pharmacokinetic profiling strategy for 2-(4-isopropylphenyl)-1H-benzimidazole, grounding experimental choices in mechanistic causality and regulatory standards.

Fig 1: End-to-end pharmacokinetic profiling workflow for benzimidazole derivatives.

In Silico Physicochemical Profiling

Before initiating in vitro assays, computational modeling is required to establish the boundary conditions of the molecule. According to Lipinski’s Rule of Five, 2-(4-isopropylphenyl)-1H-benzimidazole exhibits excellent theoretical drug-likeness[2][3].

Mechanistic Insight: The computed LogP of 4.4 indicates high lipophilicity. While this guarantees that the molecule will easily partition into lipid bilayers (favoring intestinal absorption), it also warns of potential aqueous solubility issues in gastrointestinal fluids and a high likelihood of extensive binding to plasma proteins and hepatic metabolizing enzymes.

Table 1: Computed Physicochemical Properties

| Property | Value | PK Implication |

| Molecular Weight | 236.31 g/mol [2] | < 500 Da; Excellent for oral bioavailability. |

| Computed LogP | 4.4[2] | High lipophilicity; predicts good passive permeability but high metabolic clearance. |

| Topological Polar Surface Area (TPSA) | 28.7 Ų[2] | < 140 Ų; Suggests excellent cell membrane and potential Blood-Brain Barrier (BBB) penetration. |

| H-Bond Donors / Acceptors | 1 / 2[2] | Well within Lipinski limits; minimal desolvation energy required for membrane crossing. |

In Vitro Intestinal Permeability: Bidirectional Caco-2 Assay

Because of the compound's LogP of 4.4, we hypothesize high passive transcellular permeability. However, lipophilic, planar heterocycles are frequently recognized by intestinal efflux transporters such as P-glycoprotein (P-gp/MDR1)[4]. To isolate passive diffusion from active efflux, a bidirectional Caco-2 human colon carcinoma cell monolayer assay is the self-validating gold standard[5].

Causality & Assay Logic

We measure the Apparent Permeability ( Papp ) in two directions: Apical to Basolateral (A→B, mimicking absorption) and Basolateral to Apical (B→A, mimicking efflux). An Efflux Ratio (ER = Papp B→A / Papp A→B) greater than 2.0 indicates that the compound is a substrate for active efflux, which could severely limit systemic exposure despite high lipophilicity.

Fig 2: Bidirectional transport mechanisms across polarized Caco-2 cell monolayers.

Step-by-Step Protocol: Bidirectional Caco-2 Permeability

-

Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to allow full differentiation and tight junction formation (verified by Transepithelial Electrical Resistance, TEER > 250 Ω·cm²)[6].

-

Dosing Solutions: Prepare 10 µM of 2-(4-isopropylphenyl)-1H-benzimidazole in HBSS buffer. Use pH 6.5 for the Apical chamber and pH 7.4 for the Basolateral chamber to mimic the physiological gastrointestinal gradient.

-

Incubation: Initiate transport by adding the dosing solution to the donor chamber (A for A→B; B for B→A). Incubate at 37°C on an orbital shaker (100 rpm).

-

Sampling: Withdraw 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

-

Validation Controls: Run Propranolol (high permeability marker) and Atenolol (low permeability marker) in parallel to validate monolayer integrity.

-

Quantification: Quench samples with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

In Vitro Metabolic Stability: Human Liver Microsomes (HLM)

The isopropyl group on the phenyl ring is highly susceptible to Cytochrome P450 (CYP)-mediated aliphatic hydroxylation, while the benzimidazole core may undergo aromatic oxidation. To quantify this liability, we utilize Human Liver Microsomes (HLM)[7][8].

Causality & Assay Logic

HLMs are subcellular fractions containing membrane-bound CYP enzymes. Because CYPs require electron transfer to function, the reaction strictly depends on the addition of the cofactor NADPH[7][9]. By running a parallel control without NADPH, we create a self-validating system: any compound depletion in the absence of NADPH indicates chemical instability or non-CYP degradation, ensuring the calculated Intrinsic Clearance ( CLint ) is truly CYP-mediated.

Fig 3: Mechanistic workflow of the NADPH-dependent HLM metabolic stability assay.

Step-by-Step Protocol: HLM Stability Assay

-

Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[10].

-

Pre-incubation: Add 2-(4-isopropylphenyl)-1H-benzimidazole to a final concentration of 1 µM (keep final DMSO < 0.25% to prevent CYP inhibition)[7]. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM[7]. (Maintain a negative control tube where buffer is added instead of NADPH).

-

Time-Course Sampling: At 0, 5, 15, 30, and 45 minutes, remove 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide)[7][9].

-

Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins[9].

-

Analysis: Transfer the supernatant for LC-MS/MS analysis. Calculate the elimination rate constant ( k ) from the log-linear depletion plot to derive in vitro CLint (µL/min/mg protein)[9].

In Vivo Pharmacokinetics & FDA-Aligned Bioanalysis

To determine absolute bioavailability (%F) and systemic clearance, the compound must be dosed in a rodent model (e.g., Sprague-Dawley rats) via Intravenous (IV) and Per Os (PO) routes.

Crucially, the quantification of the benzimidazole derivative in plasma must strictly adhere to the FDA M10 Guidance for Industry on Bioanalytical Method Validation [11]. Failure to validate the LC-MS/MS method against these parameters renders the PK data regulatory-invalid for IND submissions[12].

FDA M10 Bioanalytical Validation Requirements

To ensure trustworthiness, the LC-MS/MS method must prove:

-

Selectivity: Blank plasma from 6 different sources must show no interfering peaks at the retention time of the benzimidazole[12].

-

Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must fall within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ)[11].

-

Matrix Effect & Stability: The compound must be proven stable in plasma during freeze-thaw cycles, benchtop handling, and within the autosampler.

Step-by-Step Protocol: In Vivo PK & Bioanalysis

-

Formulation: Due to the compound's high LogP, formulate the IV dose in a co-solvent system (e.g., 5% DMSO / 10% Tween 80 / 85% Saline) and the PO dose as a suspension in 0.5% Methylcellulose.

-

Dosing & Sampling: Dose rats IV (1 mg/kg) and PO (10 mg/kg). Collect serial blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes. Centrifuge to isolate plasma.

-

Sample Extraction: Perform protein precipitation by adding 3 volumes of cold acetonitrile (with internal standard) to 1 volume of plasma. Vortex and centrifuge.

-

LC-MS/MS Quantification: Inject the supernatant onto a C18 reversed-phase column. Use positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for 2-(4-isopropylphenyl)-1H-benzimidazole.

Data Synthesis & Compartmental Modeling

Once data is acquired, non-compartmental analysis (NCA) is utilized to calculate the definitive PK parameters. Table 2 provides the target thresholds required for a compound of this class to be considered a viable lead candidate.

Table 2: Target Pharmacokinetic Parameters & Interpretation

| Parameter | Target Threshold | Interpretation if Failed |

| Caco-2 Papp (A→B) | > 10 × 10⁻⁶ cm/s | Poor intestinal absorption; requires pro-drug or formulation strategies. |

| Caco-2 Efflux Ratio (ER) | < 2.0 | P-gp substrate; risk of poor oral exposure and lack of BBB penetration. |

| HLM CLint | < 20 µL/min/mg | High hepatic clearance; the isopropyl group is being rapidly oxidized. |

| Oral Bioavailability (%F) | > 30% | High first-pass metabolism or poor solubility in the gut lumen. |

| Volume of Distribution (Vd) | > 1.0 L/kg | Compound is restricted to plasma; poor tissue penetration. |

By systematically executing this profiling workflow, researchers can confidently map the ADME landscape of 2-(4-isopropylphenyl)-1H-benzimidazole, identifying specific liabilities (such as CYP-mediated aliphatic oxidation) early in the drug development pipeline.

References

-

National Center for Biotechnology Information. "2-(4-isopropylphenyl)-1H-benzimidazole". PubChem. [Link]

-

Keri, R. S., et al. "Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis". Scientific Reports. [Link]

-

"Microsomal Stability". Evotec ADME-Tox Solutions. [Link]

-

U.S. Food and Drug Administration. "M10 Bioanalytical Method Validation and Study Sample Analysis". FDA Guidance for Industry. [Link]

-

Haque, M. A., et al. "Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors". Molecules (MDPI). [Link]

Sources

- 1. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-isopropylphenyl)-1H-benzimidazole | C16H16N2 | CID 735512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. japtronline.com [japtronline.com]

- 4. mdpi.com [mdpi.com]

- 5. Determination and prediction of permeability across intestinal epithelial cell monolayer of a diverse range of industrial chemicals/drugs for estimation of oral absorption as a putative marker of hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. researchgate.net [researchgate.net]

- 11. fda.gov [fda.gov]

- 12. resolvemass.ca [resolvemass.ca]

Application of 2-(4-isopropylphenyl)-1H-benzimidazole as a Fluorescent Molecular Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzimidazole-Based Fluorophores

Benzimidazole derivatives have emerged as a significant class of heterocyclic compounds in the realm of molecular sensing and bioimaging.[1][2] Their rigid, planar structure and extensive π-conjugated system often impart desirable photophysical properties, including significant fluorescence quantum yields and large Stokes shifts. The synthetic versatility of the benzimidazole scaffold further allows for the fine-tuning of its spectral characteristics and the incorporation of specific recognition moieties, making it an ideal platform for the development of fluorescent probes for a diverse range of analytes, including metal ions and pH.[3][4] This guide focuses on the application of a specific derivative, 2-(4-isopropylphenyl)-1H-benzimidazole, as a fluorescent molecular probe, providing detailed protocols and insights for its utilization in research and development.

Synthesis and Characterization

The synthesis of 2-(4-isopropylphenyl)-1H-benzimidazole can be readily achieved through the condensation of o-phenylenediamine with 4-isopropylbenzaldehyde. This reaction is a well-established method for the formation of 2-aryl-1H-benzimidazoles.[5]

Synthetic Protocol: One-Pot Condensation

This protocol is adapted from established methods for the synthesis of 2-aryl-benzimidazoles.[5][6]

Materials:

-

o-phenylenediamine

-

4-isopropylbenzaldehyde

-

Lanthanum chloride (LaCl₃) (or another suitable Lewis acid catalyst)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (1.0 mmol) and 4-isopropylbenzaldehyde (1.2 mmol) in acetonitrile (5 ml).

-

Add lanthanum chloride (10 mol%) to the mixture.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(4-isopropylphenyl)-1H-benzimidazole.

Characterization: The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Photophysical Properties

| Property | Expected Range/Value | Notes |

| Excitation Maximum (λex) | ~300 - 350 nm | Dependent on solvent polarity. |

| Emission Maximum (λem) | ~350 - 450 nm | Dependent on solvent polarity. |

| Stokes Shift | Moderate to large | A large Stokes shift is advantageous as it minimizes self-quenching and background interference. |

| Fluorescence Quantum Yield (ΦF) | Moderate to high | Can be influenced by the solvent environment and the presence of analytes. |

Note to the User: It is highly recommended that the user performs a preliminary photophysical characterization of the synthesized 2-(4-isopropylphenyl)-1H-benzimidazole in the desired solvent system to determine the precise excitation and emission maxima and the fluorescence quantum yield before proceeding with application-specific protocols.

Application as a Fluorescent Probe for Metal Ion Detection

Benzimidazole derivatives are known to act as chemosensors for various metal ions. The interaction with a specific metal ion can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. This is often due to processes like Photoinduced Electron Transfer (PET), chelation-enhanced fluorescence (CHEF), or the formation of a non-fluorescent complex.[4][9][10]

Principle of Detection

The nitrogen atoms in the benzimidazole ring can coordinate with metal ions. This coordination can alter the electronic properties of the molecule, thereby affecting its fluorescence. For instance, binding to a paramagnetic metal ion like Cu²⁺ often leads to fluorescence quenching, while interaction with a diamagnetic ion like Zn²⁺ can sometimes lead to fluorescence enhancement by restricting intramolecular rotation and promoting radiative decay.[9][10]

Experimental Protocol: Detection of Heavy Metal Ions (e.g., Co²⁺, Cu²⁺)

This protocol provides a general framework for screening the response of 2-(4-isopropylphenyl)-1H-benzimidazole to various metal ions.

Materials:

-

Stock solution of 2-(4-isopropylphenyl)-1H-benzimidazole (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile).

-

Stock solutions of various metal salts (e.g., CoCl₂, CuCl₂, ZnCl₂, FeCl₃, etc.) in a compatible solvent (e.g., water or ethanol).

-

Working buffer solution (e.g., 10 mM HEPES, pH 7.4).

Procedure:

-

Preparation of the Probe Solution: Prepare a dilute working solution of the benzimidazole probe (e.g., 10 µM) in the chosen buffer.

-

Titration with Metal Ions:

-

To a series of cuvettes, add the probe solution.

-

Add increasing concentrations of a specific metal ion stock solution to each cuvette.

-

Ensure the final volume is the same in all cuvettes.

-

Include a control cuvette with only the probe solution.

-

-

Incubation: Allow the solutions to incubate for a specific period (e.g., 30 minutes) to ensure complex formation reaches equilibrium.[4]

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of each solution using a spectrofluorometer. Excite the sample at its predetermined λex.

-

Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

-

Data Analysis: A significant and selective change in fluorescence intensity in the presence of a particular metal ion indicates that the probe can be used for its detection. The detection limit can be calculated from the titration data.

Application as a Fluorescent pH Probe

The fluorescence of benzimidazole derivatives can be sensitive to pH due to the protonation and deprotonation of the nitrogen atoms in the imidazole ring.[11][12][13] This property allows them to be used as fluorescent pH indicators.

Principle of Detection

In acidic conditions, the imidazole nitrogen can be protonated, leading to a change in the electronic structure and, consequently, a change in the fluorescence properties (e.g., a shift in the emission wavelength or a change in intensity). Conversely, in basic conditions, the N-H proton can be abstracted. These changes can be utilized to monitor pH fluctuations.

Experimental Protocol: pH Titration

Materials:

-

Stock solution of 2-(4-isopropylphenyl)-1H-benzimidazole (e.g., 1 mM in DMSO).

-

A series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12).

Procedure:

-

Sample Preparation: To a series of cuvettes, add a small aliquot of the benzimidazole stock solution and dilute with the respective buffer solutions to a final concentration (e.g., 10 µM).

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of each solution at its predetermined excitation wavelength.

-

Record the absorption spectrum of each solution to check for any ground-state changes.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of pH.

-

The pKa of the probe can be determined from the sigmoidal fit of the titration curve.

-

Visualizations

Workflow for Metal Ion Detection

Caption: Workflow for detecting metal ions using the fluorescent probe.

Mechanism of pH Sensing

Caption: Simplified mechanism of pH sensing by the benzimidazole probe.

References

-

Shaikh, V. R., & Pore, D. M. (2014). Iodine catalyzed convenient synthesis of 2-Aryl-1-arylmethyl-1 H-benzimidazoles in aqueous media. Journal of Chemical and Pharmaceutical Research, 6(7), 1855-1860. [Link][2]

-

Heravi, M. M., Oskooie, H. A., & Baghernejad, B. (2008). M(HSO4)n-Promoted Synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2457-2464. [Link][1]

-

Wang, H., Wang, M., Suo, Z., Zhang, J., Hu, Y. W., Wang, M., ... & Zhang, H. Y. (2025). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Molecules, 30(15), 3309. [Link][4][14]

-

Yadav, J. S., Reddy, B. V. S., Kumar, G. M., & Madan, C. (2009). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Chemistry Central Journal, 3(1), 1-6. [Link][5]

-

Kumar, D., & Kumar, N. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(11), 693-699. [Link][6]

-

Li, J., Li, X., Zhou, Y., & Sun, H. (2023). A benzimidazole-derived fluorescent chemosensor for Cu(ii)-selective turn-off and Zn(ii)-selective ratiometric turn-on detection in aqueous solutions. Sensors and Diagnostics, 2(3), 665-675. [Link][9]

-

Park, S. Y., & Nolan, E. M. (2015). Illuminating Metal Ion Sensors – Benzimidazolesulfonamide Metal Complexes. Dalton transactions (Cambridge, England : 2003), 44(12), 5336–5347. [Link][15]

-

Manojai, N., Daengngern, R., Kerdpol, K., Ngaojampa, C., & Kungwan, N. (2017). Heteroatom effect on photophysical properties of 2-(2'-hydroxyphenyl) benzimidazole and its derivatives as fluorescent dyes: A TD-DFT study. Journal of Luminescence, 188, 275-282. [Link][16]

-

Sivaraman, G., Anand, T., Inbaraj, J. J., & Mathivanan, N. (2022). Design of a Highly Selective Benzimidazole-Based Derivative for Optical and Solid-State Detection of Zinc Ion. Inorganic Chemistry, 61(38), 15088-15097. [Link][10]

-

Arumugam, S., & Sankar, S. (2022). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. In Benzimidazole - An Attractive Scaffold for Medicinal Chemistry. IntechOpen. [Link][7]

-

Knowle, D. G., & Kulkarni, M. V. (2002). Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. Photochemistry and Photobiology, 75(2), 143-149. [Link][11]

-

Ufot, I. A., & Isanbor, C. (2023). Theoretical Study of the Photophysical and Photochemical Properties of 1H-Benzimidazole and 2-Ethyl-7-nitro-5-Substituted 1H-Benzimidazoles. ChemistrySelect, 8(44), e202302928. [Link][8]

-

Samanta, S., & Park, S. Y. (2013). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Journal of Fluorescence, 23(5), 997-1006. [Link][12]

-

Wieczorek, R., & Zaleśny, R. (2019). Reactive group effects on the photophysical and biological properties of 2-phenyl-1H-phenanthro[9,10-d]imidazole derivatives as fluorescent markers. Organic & Biomolecular Chemistry, 17(2), 347-356. [Link][17]

-

Frenna, V., Macaluso, G., & Parrino, B. (2021). A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical behavior, ESR, and DFT calculations. Arabian Journal of Chemistry, 14(2), 102953. [Link][18]

-

Mishra, A. K., & Dogra, S. K. (1985). Dual Fluorescence of 2-[4-(Dimethylamino)phenyl]benzothiazole and Its Benzimidazole Analog: Effect of Solvent and pH on Electronic Spectra. The Journal of Physical Chemistry, 89(24), 5223-5226. [Link][19]

-

Pugachev, A. D., Bardasov, I. N., Karchava, S. K., Azhogina, T. N., Klimova, M. V., Matukhno, A. E., ... & Ozhogin, I. V. (2025). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 30(24), 5988. [Link][13]

-

Umar, A., Isah, A. A., Shuni, A. A., & Bello, M. (2024). Exploring the potential of 2-arylbenzimidazole scaffolds as novel α-amylase inhibitors: QSAR, molecular docking, simulation and pharmacokinetic studies. Journal of the Iranian Chemical Society, 21(4), 1-17. [Link][20]

-

Sedić, M., Peršurić, Ž., & Kraljević Pavelić, S. (2021). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Molecules, 26(11), 3254. [Link][21]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles | IntechOpen [intechopen.com]

- 8. researchgate.net [researchgate.net]

- 9. A benzimidazole-derived fluorescent chemosensor for Cu(ii)-selective turn-off and Zn(ii)-selective ratiometric turn-on detection in aqueous solutions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid [pubmed.ncbi.nlm.nih.gov]

- 12. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Illuminating Metal Ion Sensors – Benzimidazolesulfonamide Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Reactive group effects on the photophysical and biological properties of 2-phenyl-1H-phenanthro[9,10-d]imidazole derivatives as fluorescent markers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical behavior, ESR, and DFT calculations - Arabian Journal of Chemistry [arabjchem.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Exploring the potential of 2-arylbenzimidazole scaffolds as novel α-amylase inhibitors: QSAR, molecular docking, simulation and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dosing of 2-(4-isopropylphenyl)-1H-benzimidazole

Abstract

This document provides detailed application notes and protocols for the in vivo administration of 2-(4-isopropylphenyl)-1H-benzimidazole, a compound of interest for preclinical research, likely owing to its structural similarity to known kinase and enzyme inhibitors. Due to the predicted lipophilic nature and poor aqueous solubility of 2-aryl-benzimidazoles, appropriate vehicle selection and formulation are critical for achieving accurate and reproducible results in animal models. These notes offer a scientific rationale for vehicle selection, detailed step-by-step protocols for preparing both solution and suspension formulations, and best practices for oral gavage and intraperitoneal injection in rodent models.

Introduction: The Formulation Challenge

The 2-aryl-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects[1][2]. The compound 2-(4-isopropylphenyl)-1H-benzimidazole belongs to this class and is structurally related to potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair[3][4][5][6]. This suggests its potential as a candidate for cancer research.

A primary challenge in the preclinical evaluation of benzimidazole derivatives is their characteristically poor aqueous solubility, which can lead to limited and erratic oral bioavailability[1]. The predicted lipophilicity of 2-(4-isopropylphenyl)-1H-benzimidazole, underscored by a calculated XLogP3-AA of 5.1 for a closely related analog, necessitates the use of specialized formulation strategies to ensure adequate systemic exposure in in vivo studies[7]. This guide provides a comprehensive framework for selecting and preparing appropriate dosing vehicles to overcome these challenges.

Mechanism of Action: PARP Inhibition Pathway

Based on extensive literature on 2-aryl-benzimidazole derivatives, a probable mechanism of action for 2-(4-isopropylphenyl)-1H-benzimidazole is the inhibition of PARP-1. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.

Vehicle Selection and Formulation Strategy

The choice of dosing vehicle is paramount and depends on the administration route, the required dose level, and the compound's physicochemical properties. For a poorly soluble compound like 2-(4-isopropylphenyl)-1H-benzimidazole, two primary strategies are recommended: a co-solvent solution for lower doses or a homogenous suspension for higher doses.

Recommended Vehicle Compositions

The following table summarizes recommended starting formulations for both oral (PO) and intraperitoneal (IP) administration. It is crucial to perform small-scale solubility and stability tests before preparing large batches for dosing.

| Vehicle ID | Composition | Route | Max Dose (Typical) | Rationale & Considerations |

| V1-IP | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | IP | 5-10 mg/kg | A common multi-component system for achieving a solution. The order of mixing is critical to prevent precipitation. May cause mild, transient irritation at the injection site.[8] |

| V2-IP/PO | 5-10% DMSO in Corn Oil | IP / PO | 25-50 mg/kg | Suitable for lipophilic compounds. Provides slower, more sustained absorption. Ensure the corn oil is of pharmaceutical grade.[8] |

| V3-PO | 0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in Water | PO | >50 mg/kg | Forms a stable suspension for oral gavage. Does not aid in solubilization but keeps particles uniformly dispersed. Requires constant agitation during dosing.[9] |

| V4-PO | 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | PO | Variable | Cyclodextrins can form inclusion complexes, enhancing aqueous solubility. Solubility improvement must be determined experimentally.[8] |

Note: Always prioritize animal welfare. The chosen vehicle should be well-tolerated, and dosing volumes must adhere to institutional guidelines[10]. The pH of the final formulation should ideally be between 5 and 9[11].

Detailed Experimental Protocols

These protocols provide step-by-step instructions for vehicle preparation and compound formulation. All procedures should be conducted in a clean environment, and parenteral formulations must be sterile.

Protocol 1: Preparation of a Co-Solvent Solution (Vehicle V1-IP)

This protocol is designed to prepare a 1 mL solution at a concentration of 2 mg/mL for intraperitoneal injection.

Workflow Diagram:

Step-by-Step Procedure:

-

Weigh Compound: Accurately weigh 2 mg of 2-(4-isopropylphenyl)-1H-benzimidazole into a sterile microcentrifuge tube.

-

Primary Solubilization: Add 100 µL of Dimethyl Sulfoxide (DMSO).

-

Dissolution: Vortex and/or sonicate the mixture until the compound is completely dissolved. A clear solution should be obtained. Gentle warming to 37°C may be applied if necessary, but compound stability at this temperature should be confirmed.

-

Add Co-solvents: Add 400 µL of Polyethylene Glycol 300 (PEG300) followed by 50 µL of Tween 80.

-

Mix: Vortex thoroughly to ensure homogeneity.

-

Aqueous Dilution: Crucially , add the 450 µL of sterile 0.9% saline dropwise while continuously vortexing. Rapid addition of the aqueous phase can cause the compound to precipitate.

-

Final Formulation: Once all the saline is added, vortex the solution for another 30-60 seconds.

-

Quality Control: Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear. Prepare fresh daily.

Protocol 2: Preparation of a Suspension (Vehicle V3-PO)

This protocol is for preparing a 5 mL suspension at a concentration of 10 mg/mL for oral gavage. This is suitable for higher doses where a solution is not feasible.

Step-by-Step Procedure:

-

Prepare Vehicle: To prepare a 0.5% methylcellulose vehicle, slowly sprinkle 25 mg of methylcellulose powder onto the surface of ~2.5 mL of hot water (~80-90°C) while stirring. Once dispersed, add ~2.5 mL of cold water and continue to stir in an ice bath until a clear, viscous solution forms.

-

Weigh Compound: Accurately weigh 50 mg of 2-(4-isopropylphenyl)-1H-benzimidazole into a glass mortar.

-

Wetting the Compound: Add a small amount (~200-300 µL) of the 0.5% methylcellulose vehicle to the powder.

-

Create Paste: Using a pestle, triturate the powder with the vehicle until a smooth, uniform paste is formed. This step is critical to prevent clumping.

-

Gradual Dilution: Gradually add the remaining methylcellulose vehicle in small aliquots, mixing thoroughly after each addition, until the final volume of 5 mL is reached.

-

Homogenization: Transfer the suspension to a suitable container. If available, use a homogenizer for 1-2 minutes to ensure a fine, uniform particle distribution.

-

Dosing Preparation: Before each animal is dosed, stir the suspension using a magnetic stirrer to ensure homogeneity and accurate dose administration[9].

In Vivo Administration Procedures

Strict adherence to institutional animal care and use committee (IACUC) guidelines is mandatory. Only trained personnel should perform these procedures.

Oral Gavage (PO)

-

Animal Restraint: Properly restrain the mouse or rat to immobilize the head and align the esophagus with the stomach.

-

Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth and mark it. Use a flexible, ball-tipped gavage needle to minimize the risk of injury[9].

-

Insertion: Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow the tube as it is advanced. Do not force the needle if resistance is met.

-

Dose Administration: Once the needle is correctly positioned, slowly administer the formulation.

-

Post-Administration Monitoring: Withdraw the needle gently and return the animal to its cage. Monitor for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental lung administration[9].

Intraperitoneal Injection (IP)

-

Animal Restraint: Restrain the animal to expose the abdomen.

-

Injection Site: The injection should be administered in the lower right or left abdominal quadrant to avoid the bladder and cecum.

-

Procedure: Lift the animal's hindquarters slightly to displace the abdominal organs. Insert a 25-27 gauge needle at a shallow angle (~15-20 degrees). Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then inject the formulation.

-

Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reaction.

Conclusion and Best Practices

The successful in vivo evaluation of 2-(4-isopropylphenyl)-1H-benzimidazole is critically dependent on the use of an appropriate dosing formulation. The choice between a co-solvent solution and a suspension should be guided by the required dose and the specific aims of the study. It is imperative to conduct preliminary solubility and tolerability studies to refine the chosen vehicle. By following these detailed protocols and adhering to best practices in animal handling, researchers can generate reliable and reproducible pharmacokinetic and pharmacodynamic data, thereby advancing the preclinical assessment of this promising compound.

References

-

Abdullah, I., et al. (2015). Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. Bioorganic & Medicinal Chemistry, 23(15), 4669-4678. Available at: [Link]

-

Griffin, R. J., et al. (2000). Resistance-Modifying Agents. 9. Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase. Journal of Medicinal Chemistry, 43(22), 4071-4086. Available at: [Link]

-

Tong, Y., et al. (2009). Synthesis and Evaluation of a New Generation of Orally Efficacious Benzimidazole-Based Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry, 52(21), 6813-6823. Available at: [Link]

-

Li, L., et al. (2022). Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Molecules, 27(19), 6649. Available at: [Link]

-

Abdullah, I., et al. (2015). Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. ResearchGate. Available at: [Link]

-

Rao, G. S., et al. (2000). Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants. Toxicology, 148(2-3), 121-131. Available at: [Link]

-

Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Available at: [Link]

-

Rathore, N. (2021). Docking, Synthesis and Antifungal Activity of 2-Phenyl Benzimidazole Derivatives. Research & Reviews: Journal of Chemistry. Available at: [Link]

-

Al-Ostath, A., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(40), 23821-23835. Available at: [Link]

-

Sharma, D., et al. (2011). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science, 1(8), 126-130. Available at: [Link]

-

Rajendiran, N., & Ramakrishnan, V. (2022). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. IntechOpen. Available at: [Link]

-

Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. Available at: [Link]

-

Altasciences. (n.d.). Planning Your Preclinical Assessment. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16665471, 2-(4-(1-Isopropyl-piperidin-3-yl)phenyl)-1H-benzimidazole-4-carboxamide. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 49865337, 4-isopropyl-2-(4-isopropylphenyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole. Available at: [Link]

-

Yanaihara, N., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Tasaka, A., et al. (1991). Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents. Journal of Medicinal Chemistry, 34(10), 3045-3051. Available at: [Link]

-

Nguyen, T. T. H., et al. (2022). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 7(4), 3467-3480. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3720818, 2-(4-Nitrophenyl)-1H-benzimidazole. Available at: [Link]

-

Sharma, P., et al. (2023). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

-

Gad Consulting Services. (n.d.). TABLE 1: Desirable characteristics of a dosing formulation and its preparation. Available at: [Link]

-

Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. Available at: [Link]

-

Al-dujaili, L. J., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major biological activities. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. 4-isopropyl-2-(4-isopropylphenyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole | C22H28N2O | CID 49865337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. gadconsulting.com [gadconsulting.com]

Technical Support Center: Optimizing 2-(4-isopropylphenyl)-1H-benzimidazole Fluorescence Assays

A Guide to Reducing Background Noise and Enhancing Signal Integrity

Welcome to the technical support center for researchers utilizing 2-(4-isopropylphenyl)-1H-benzimidazole in fluorescence assays. This guide, structured in a comprehensive question-and-answer format, is designed to address common challenges and provide actionable solutions to minimize background noise, thereby enhancing the accuracy and reproducibility of your experimental data. As Senior Application Scientists, we have compiled this resource based on established principles of fluorescence spectroscopy and extensive field experience.

Frequently Asked Questions (FAQs)

What are the primary sources of background noise in my 2-(4-isopropylphenyl)-1H-benzimidazole assay?

Background noise, or any signal that interferes with the detection of the true fluorescent signal from your compound, can originate from multiple sources.[1] Understanding these sources is the first step in troubleshooting a noisy assay. The main culprits can be categorized as follows:

-

Autofluorescence: Biological samples inherently contain molecules that fluoresce naturally, such as NADH, flavins, collagen, and elastin.[2][3][4] This intrinsic fluorescence can overlap with the signal from your benzimidazole probe, leading to elevated background.

-

Sample Matrix Effects: Components within your sample, such as proteins, lipids, and other small molecules, can contribute to background fluorescence or interfere with the signal of your probe.[5][6]

-

Reagent and Consumable Fluorescence: Assay buffers, solvents, and even plastic microplates can exhibit fluorescence, adding to the overall background signal.[7][8]

-

Instrumental Noise: This includes electronic noise from the detector, stray light within the instrument, and light leakage.[8][9]

-

Photobleaching: The irreversible photochemical destruction of your fluorophore upon exposure to excitation light can lead to a decrease in signal over time, which can be misinterpreted as a high background if not properly controlled for.[10][11][12][13]

-

Compound-Specific Issues: The 2-(4-isopropylphenyl)-1H-benzimidazole itself, if impure or prone to aggregation, can contribute to non-specific signals.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to diagnose and mitigate common sources of background noise.

Issue 1: High background fluorescence is observed in my "no-probe" control wells.

This indicates that the background signal is originating from the sample itself (autofluorescence), the assay medium, or the microplate.

Causality: Autofluorescence arises from endogenous fluorophores within biological samples.[2][3][4] The broad emission spectra of these molecules can often overlap with the emission of the desired fluorescent probe.[14] Additionally, common laboratory plastics and media components can fluoresce, contributing to the noise.[7][8]

Troubleshooting Workflow:

Caption: Workflow to diagnose and address high background in no-probe controls.

Experimental Protocol: Component Check

-

Prepare a test plate: Use the same type of microplate as in your experiment.

-

Aliquot components:

-

Wells 1-3: Add only the assay buffer.

-

Wells 4-6: Add only the cell culture medium (if applicable).

-

Wells 7-9: Leave empty.

-

-

Read the plate: Use the same instrument settings (excitation/emission wavelengths, gain) as your main experiment.

-

Analyze the data: Compare the fluorescence intensity of each condition. This will pinpoint the source of the background signal.

Data Interpretation:

| Component | Expected Fluorescence | Action if High |

| Empty Plate | Very Low | Switch to black-walled or glass-bottom plates.[1] |

| Assay Buffer | Low | Prepare fresh buffer with high-purity water and reagents. |

| Cell Medium | Can be high | Use phenol red-free medium for imaging. |

Issue 2: My signal-to-noise ratio is low, even with a clear signal from the probe.

A low signal-to-noise (S/N) ratio can obscure meaningful data, making it difficult to detect small changes in fluorescence.[15]

Causality: A low S/N ratio can be due to suboptimal instrument settings, insufficient probe concentration, or excessive background fluorescence that is not being effectively managed. The goal is to maximize the specific signal while minimizing the background.[16][17]

Troubleshooting Workflow:

Caption: Workflow for improving the signal-to-noise ratio.

Experimental Protocol: Gain and Wavelength Optimization

-

Prepare a positive control well: Use a sample with a known high concentration of your target to ensure a strong signal from the 2-(4-isopropylphenyl)-1H-benzimidazole probe.

-

Gain/PMT Voltage Adjustment:

-

Gradually increase the gain or photomultiplier tube (PMT) voltage while monitoring the signal intensity.

-

Identify the setting that provides the highest signal without saturating the detector.

-

-

Wavelength Scan:

-

Bandwidth Optimization:

-

A wider bandwidth allows more light to be collected, potentially increasing the signal, but may also increase background.

-

Start with a moderate bandwidth (e.g., 10-20 nm) and adjust to find the best S/N ratio.[15]

-

Data Interpretation:

| Parameter | Effect on Signal | Effect on Noise | Goal |

| Gain/PMT Voltage | Amplifies both | Amplifies both | Maximize signal without saturation.[16] |

| Excitation Wavelength | Dependent on probe | Can excite autofluorescence | Match probe's excitation peak. |

| Emission Wavelength | Dependent on probe | Can collect autofluorescence | Match probe's emission peak. |

| Bandwidth | Increases with width | Increases with width | Find optimal balance.[15] |

Issue 3: The fluorescence signal decreases over time during measurement.

This phenomenon is likely due to photobleaching.

Causality: Photobleaching is the irreversible photochemical destruction of a fluorophore.[11][13] When a fluorophore is in its excited state, it can react with other molecules, leading to a permanent loss of its ability to fluoresce.[20]

Troubleshooting Workflow:

Caption: Workflow to address signal loss due to photobleaching.

Experimental Protocol: Assessing Photostability

-

Prepare a sample: Use a well with a strong signal from your benzimidazole probe.

-

Time-lapse imaging: Acquire images or readings from the same spot at regular intervals (e.g., every 10 seconds) for several minutes without changing the focus.

-

Data analysis: Plot the fluorescence intensity against time. A decaying curve is indicative of photobleaching.

Mitigation Strategies:

-

Reduce Excitation Intensity: Use neutral density filters or lower the lamp/laser power.[12]

-

Minimize Exposure Time: Use the shortest possible exposure time that still provides a good signal.[12]

-

Use Anti-Fade Reagents: Commercially available anti-fade reagents can be added to the mounting medium or assay buffer to reduce photobleaching.

-

Choose a More Photostable Probe: If photobleaching is severe, consider alternative fluorescent probes with higher photostability.

Concluding Remarks

Effectively troubleshooting background noise in fluorescence assays involving 2-(4-isopropylphenyl)-1H-benzimidazole requires a systematic approach. By understanding the potential sources of interference and methodically applying the diagnostic and mitigation strategies outlined in this guide, researchers can significantly improve the quality and reliability of their data. For further assistance, please consult the references provided or contact our technical support team.

References

- Vertex AI Search. (2025, May 15). How Black Walls in 96-Well Plates Reduce Unwanted Noise in Fluorescence Assays.

- Zhejiang Wantaifu Biotechnology Co., Ltd. (2025, January 3). How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples?

- Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists.

- Wikipedia. Autofluorescence.

- Tecan. How to develop an optimal fluorescence assay.

- NanoString. (2024, July 25). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging.

- Jackson ImmunoResearch. (2025, June 30). Autofluorescence.

- Evident Scientific. Photobleaching.

- Thermo Fisher Scientific. Background in Fluorescence Imaging.

- Scientific Volume Imaging. (2024, June 15). Bleaching Effects.

- Thermo Fisher Scientific. Photobleaching in Fluorescence Imaging.

- Wikipedia. Photobleaching.

- FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence.

- Autofluorescence: Causes and Cures. (n.d.).

- Biotium. (2020, October 9). Background Reducers for Improved Fluorescent Stains.

- BMG Labtech. (2021, November 18). How to optimise fluorescence gain.

- Royal Society of Chemistry. (2018, June 26). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods.

- Kaur, S., Tang, Z. F., & McMillen, D. R. (2025, September 4).

- Kaur, S., Tang, Z. F., & McMillen, D. R. (2025, September 4).

- National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.

- ResearchGate. (n.d.). Interference with Fluorescence and Absorbance [Request PDF].

- News-Medical.Net. (2018, November 1). Interfering Factors in Assay Design.

- The Journal of Physical Chemistry. (1994). Dual Fluorescence of 2-(4'-(N,N-Dimethy1amino)phenyl)benzothiazole and Its Benzimidazole.

- MDPI. (2025, August 7). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions.

- National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.

- IntechOpen. (2022, July 13).

- MDPI. (2025, December 1). New Benzimidazole-Based pH-Sensitive Fluorescent Probes.

- PubMed. (2025, January 15). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor.

- National Center for Biotechnology Information. (2023, March 20). Development of a 2-(2-Hydroxyphenyl)

Sources

- 1. gmpplastic.com [gmpplastic.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Autofluorescence - Wikipedia [en.wikipedia.org]

- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]

- 5. vontifobio.com [vontifobio.com]

- 6. news-medical.net [news-medical.net]

- 7. Autofluorescence [jacksonimmuno.com]

- 8. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brukerspatialbiology.com [brukerspatialbiology.com]

- 11. Photobleaching [evidentscientific.com]

- 12. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Photobleaching - Wikipedia [en.wikipedia.org]

- 14. docs.research.missouri.edu [docs.research.missouri.edu]

- 15. tecan.com [tecan.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 19. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles | IntechOpen [intechopen.com]

- 20. Bleaching Effects | Scientific Volume Imaging [svi.nl]

Technical Support Center: Overcoming Crystallization of 2-(4-isopropylphenyl)-1H-benzimidazole in DMSO

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for managing and overcoming crystallization issues encountered with 2-(4-isopropylphenyl)-1H-benzimidazole when using Dimethyl Sulfoxide (DMSO) as a solvent. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and actionable protocols to ensure the integrity and success of your experiments.

Introduction to the Challenge

Benzimidazole derivatives are a cornerstone in medicinal chemistry, valued for their wide range of biological activities.[1][2] However, their often-hydrophobic nature, a result of their aromatic ring systems, can lead to significant solubility challenges.[1][2] While DMSO is a powerful and widely used solvent for solubilizing such compounds for in vitro assays, the phenomenon of crystallization upon storage or dilution remains a persistent hurdle.[3][4]

This guide will address the specific issues you may face with 2-(4-isopropylphenyl)-1H-benzimidazole in DMSO, providing a framework for understanding the underlying causes and implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(4-isopropylphenyl)-1H-benzimidazole crashing out of my DMSO stock solution?

A1: Crystallization from a DMSO stock solution can be attributed to several factors:

-

Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will precipitate out to reach its equilibrium solubility.

-

Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with different solubility profiles.[5] A more stable, less soluble polymorph may be crystallizing from your solution.

-

Solvate Formation: 2-(4-isopropylphenyl)-1H-benzimidazole might form a solvate with DMSO.[6][7] This new solid form will have its own distinct solubility characteristics. There is evidence that benzimidazoles can form complexes with solvents like methanol and water.[8]

-

Temperature Fluctuations: Changes in storage temperature can affect solubility. A decrease in temperature will lower the solubility of most compounds, potentially triggering crystallization.

-

Water Contamination: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.

Q2: I observed crystal formation after diluting my DMSO stock into an aqueous buffer. What is causing this?

A2: This is a common issue known as "antisolvent precipitation." While your compound is soluble in the DMSO stock, it is likely poorly soluble in the aqueous buffer. When the stock is diluted, the compound is exposed to a solvent environment (the buffer) in which it is not soluble, causing it to rapidly precipitate. The benzyl and benzimidazole rings contribute to its hydrophobicity, making it less soluble in aqueous solutions.[2]

Q3: Could the crystals be a different form of my compound?

A3: Yes, it is highly probable. The solid that crystallizes out could be a different polymorph, a solvate (containing DMSO molecules within the crystal lattice), or a hydrate (containing water molecules).[6][9][10] These different solid forms can have distinct physical properties, including solubility, which can impact the accuracy and reproducibility of your experiments.[5]

Q4: Are there any initial, simple steps I can take to redissolve the precipitate?

A4: For a quick attempt to redissolve the precipitate, you can try the following, although these may not be suitable for all experimental applications:

-

Gentle Warming: Briefly and gently warm the solution in a water bath. Increased temperature often increases solubility. However, be cautious as this can lead to the formation of a supersaturated solution that may crash out again upon cooling. Also, consider the thermal stability of your compound.

-

Sonication: Place the vial in an ultrasonic bath. The energy from sonication can help to break up the crystal lattice and facilitate redissolution.

In-Depth Troubleshooting Guide

If simple methods fail, a more systematic approach is required. This guide will walk you through a logical troubleshooting workflow.

Step 1: Characterize the Problem

Before attempting to solve the issue, it's crucial to understand its nature.

| Observation | Potential Cause | Recommended Action |

| Crystals form in the neat DMSO stock over time at room temperature. | Supersaturation, polymorphism, slow solvate formation. | Determine the equilibrium solubility in DMSO. Consider preparing fresh solutions. |

| Solution is clear initially but becomes cloudy or forms crystals upon refrigeration. | Temperature-dependent solubility. | Determine solubility at different temperatures. Store at room temperature if stability allows. |

| Immediate precipitation upon dilution into aqueous buffer. | Poor aqueous solubility (antisolvent effect). | Modify the dilution protocol; use co-solvents or formulation aids. |